molecular formula C10H20Cl2N2 B1597381 1,2-Adamantanediamine CAS No. 28996-07-8

1,2-Adamantanediamine

Cat. No.: B1597381
CAS No.: 28996-07-8
M. Wt: 239.18 g/mol
InChI Key: RFBGLRDLUKNJHI-UHFFFAOYSA-N
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Description

1,2-Adamantanediamine (CAS 28996-07-8) is a high-value, rigid diamine monomer featuring the robust adamantane cage structure. This compound is primarily utilized in cutting-edge materials research, particularly in the synthesis of specialized polymers. Its key research value lies in its ability to manipulate the properties of polymer networks during interfacial polymerization (citation:3). The incorporation of the bulky and rigid adamantane cage into polymer chains, such as polyamides, effectively reduces close-packing and creates a high free volume within the polymer matrix (citation:3). This results in the formation of disordered, twisted pore structures that are highly beneficial for developing advanced separation membranes. Researchers are leveraging these properties to fabricate high-performance organic solvent nanofiltration (OSN) membranes with enhanced solvent permeance (citation:3). The adamantane moiety is also widely recognized in biomimetic and supramolecular chemistry for its lipophilicity and ability to act as an anchor in lipid bilayers, suggesting potential applications in drug delivery system studies and surface recognition (citation:4). This product is intended for research and development purposes strictly in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

28996-07-8

Molecular Formula

C10H20Cl2N2

Molecular Weight

239.18 g/mol

IUPAC Name

adamantane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H18N2.2ClH/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6;;/h6-9H,1-5,11-12H2;2*1H

InChI Key

RFBGLRDLUKNJHI-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3N)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3N)N.Cl.Cl

Other CAS No.

28996-07-8

Origin of Product

United States

Preparation Methods

Amination of Halogenated Adamantane Derivatives

One of the most straightforward approaches to adamantanediamines involves nucleophilic substitution on halogenated adamantane intermediates. Although the exact 1,2-diamine synthesis is less frequently reported than 1,3- or 1,3-diamines, analogous methods provide a foundation.

  • For example, 1,3-dibromoadamantane reacts with urea in a high boiling solvent to yield 1,3-adamantanediamine after acidification, neutralization, and extraction steps. This method features mild conditions, short reaction routes, and high yields.

  • By analogy, 1,2-dibromoadamantane could be subjected to similar amination conditions to yield this compound, though specific literature on this exact substitution pattern is limited.

Table 1: General Conditions for Amination of Dibromoadamantane Derivatives

Parameter Typical Range/Value Notes
Halogenated adamantane 1,2- or 1,3-dibromoadamantane Starting material
Aminating agent Urea or ammonia derivatives Nucleophile for substitution
Solvent High boiling solvents (e.g., DMSO, DMF) Ensures reaction completion
Temperature 100–150 °C Oil bath heating
Workup Acidification (HCl), neutralization (NaOH), extraction Purification steps
Yield High (up to 80–90% reported for 1,3-derivatives) Expected to be similar for 1,2-isomer

Total Synthesis Approaches for this compound

A more intricate but versatile approach involves constructing the adamantane core with the diamine substituents already incorporated or introduced during ring formation.

Construction from Monocyclic or Bicyclic Precursors

  • Starting from monocyclic compounds, synthesis proceeds via formation of enamines and Michael addition to electrophilic partners, followed by Dieckmann condensation to yield adamantane cores densely substituted at the 1,2-positions.

  • Bicyclic intermediates such as bicyclo[3.3.1]nonane derivatives can undergo cyclization and rearrangement to furnish 1,2-disubstituted adamantane derivatives, including diamines.

Ring Expansion and Rearrangement Methods

  • Ring expansion of strained bicyclic or tricyclic precursors (e.g., protoadamantane, noradamantane) under carbocationic rearrangement conditions can yield 1,2-disubstituted adamantane diamines.

  • These methods exploit the thermodynamic stability of the adamantane framework to drive selective formation of the 1,2-diamine substitution pattern.

Related Synthetic Methods and Intermediates

While direct preparation of this compound is less frequently isolated in literature, related compounds and intermediates provide insights:

  • Adamantane diisocyanates and adamantanediamines (mostly 1,3-derivatives) have been synthesized via condensation reactions and can be isolated through filtration, crystallization, and solvent evaporation techniques.

  • The preparation of adamantane bisurea derivatives involves condensation of adamantanediamines with isocyanates, indicating the availability of adamantanediamines as intermediates.

Summary Table of Preparation Methods for this compound

Method Category Key Steps and Reagents Advantages Limitations References
Amination of 1,2-dibromoadamantane Reaction with urea or ammonia in high boiling solvent, acid-base workup Mild conditions, high yield Requires halogenated precursors
Total synthesis from monocyclic precursors Enamine formation, Michael addition, Dieckmann condensation Access to densely substituted derivatives Multi-step, complex intermediates
Cyclization of bicyclic precursors Ring closure of bicyclo[3.3.1]nonane derivatives Selective 1,2-substitution Precursor synthesis required
Ring expansion/rearrangement Carbocationic rearrangement of strained ring systems Thermodynamically driven, novel pathways Requires specialized conditions
Condensation of adamantanediamines with isocyanates Preparation of bisurea derivatives, isolation by crystallization Demonstrates availability of diamines Mainly 1,3-isomers reported

Research Findings and Notes

  • The synthesis of adamantanediamines is often challenged by the adamantane core's steric hindrance, making direct substitution difficult.

  • The total synthesis approach allows for precise substitution patterns but involves multiple steps and careful control of reaction conditions.

  • Amination of halogenated adamantane derivatives remains a practical method, especially when suitable dibromo precursors are available.

  • Literature emphasizes the importance of high boiling solvents and controlled temperature to achieve high yields and purity.

  • Isolation techniques such as acid-base extraction, filtration, and crystallization are critical for obtaining pure diamine products.

  • There is a notable gap in direct reports specifically on this compound compared to 1,3- or other positional isomers, suggesting an area for further research.

Chemical Reactions Analysis

Types of Reactions: 1,2-Adamantanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Electronics

1,2-Adamantanediamine is utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structure allows for enhanced charge transport properties, making it a suitable candidate for use as a hole transport material.

Case Study: Blue Perovskite Nanocrystal Light-Emitting Devices
A study demonstrated that the incorporation of this compound in blue perovskite nanocrystal light-emitting devices significantly improved their efficiency. The research highlighted that the ligand exchange process with adamantane diamine facilitated better electronic properties and stability of the devices .

ApplicationMaterial TypeEfficiency ImprovementReference
OLEDsHole Transport LayerEnhanced lifetimeKido et al., 2020
OPVsElectron Transport LayerHigher efficiencyKido et al., 2020

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Its structural similarity to antiviral compounds makes it a candidate for drug design against various viral infections.

Case Study: Antiviral Activity
Research has indicated that derivatives of this compound exhibit antiviral activity against influenza viruses. The mechanism involves the inhibition of viral replication through interference with viral protein functions .

ApplicationTarget VirusMechanismReference
Antiviral AgentsInfluenza A & BViral replication inhibitionPubChem

Nanotechnology

The compound has also found applications in nanotechnology, particularly in the synthesis of nanomaterials. Its ability to act as a stabilizing agent in the formation of nanoparticles enhances their properties for various applications.

Case Study: Nanoparticle Stabilization
A study demonstrated that using this compound as a stabilizer during nanoparticle synthesis resulted in improved size uniformity and stability of gold nanoparticles. This property is crucial for applications in drug delivery and imaging .

ApplicationNanoparticle TypeStability ImprovementReference
Gold NanoparticlesDrug Delivery SystemsEnhanced stabilityChiba et al., 2020

Mechanism of Action

The mechanism of action of 1,2-Adamantanediamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s rigid structure allows it to fit into specific molecular sites, enhancing its efficacy in biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Adamantane Derivatives

The adamantane scaffold allows for functionalization at various positions, leading to distinct physicochemical properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Adamantane Derivatives
Compound Name CAS Number Molecular Formula Functional Groups Substituent Positions Key Applications
1,2-Adamantanediamine 28996-07-8 C₁₀H₂₀Cl₂N₂ Diamine (HCl salt) 1,2 Pharmaceuticals, MOFs
N-(1-Adamantyl)ethylenediamine 37818-93-2 C₁₂H₂₂N₂ Ethylenediamine 1-adamantyl Drug delivery systems
1,3-Adamantanediacetamide Not reported C₁₄H₂₀N₂O₂ Diacetamide 1,3 Research applications
1-Aminoadamantane-d15 33830-10-3 C₁₀H₂₁D₁₅N Monoamine (deuterated) 1 Isotopic labeling
2-Aminoadamantane hydrochloride 62075-23-4 C₁₀H₁₈ClNO Monoamine (HCl salt) 2 Neurological drug intermediates

Key Observations :

  • Positional Effects: this compound’s vicinal diamino groups enhance its chelating capacity compared to monoamines like 1-Aminoadamantane-d15, which are better suited for isotopic tracing .
  • Functional Group Diversity : The diacetamide in 1,3-Adamantanediacetamide reduces reactivity compared to diamines, limiting its use in coordination chemistry but expanding its utility in polymer science .

Key Findings :

  • Thermal Stability : The adamantane core in this compound confers higher thermal stability compared to linear diamines like 1,2-Ethanediamine, which decompose at lower temperatures .
  • Safety: Limited toxicity data exist for adamantane diamines, but their hydrochloride salts generally require standard amine-handling precautions (e.g., ventilation, PPE) .

Biological Activity

1,2-Adamantanediamine, also known as adamantane-1,2-diamine or compound CID 431837, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its adamantane core structure, which contributes to its unique pharmacological properties. Its chemical formula is C10H18N2C_{10}H_{18}N_2, and it features two amine groups that enhance its interaction with biological targets.

Antimicrobial Activity

Antibacterial and Antifungal Effects

Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal activity. For instance, a study evaluated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (MTB) and Candida albicans. The minimum inhibitory concentrations (MIC) were determined to assess the compound's potency:

PathogenMIC (µg/mL)
M. tuberculosis H37Rv3.9
M. bovis BCG0.5
C. albicans8.0

The compound was found to be particularly effective against drug-resistant strains of MTB, indicating its potential as an anti-tubercular agent .

Anticancer Activity

In Vitro Studies on Tumor Cell Lines

In addition to its antimicrobial properties, this compound has shown promising anti-proliferative effects against various human tumor cell lines. A recent study explored the compound's activity against five different cancer cell lines, revealing that certain derivatives of adamantane-based compounds exhibited potent inhibitory effects:

Cell LineIC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)4.5
A549 (lung cancer)6.0

The study highlighted that the optimal anti-proliferative activity was associated with specific structural modifications to the adamantane framework .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Molecular docking studies suggest that the compound can occupy key positions in enzymes such as SIRT1, which is involved in cellular regulation and cancer progression .
  • Membrane Disruption : The hydrophobic nature of the adamantane structure may facilitate interactions with microbial membranes, leading to increased permeability and cell death.
  • DNA Binding : Some derivatives have shown the ability to intercalate with DNA, disrupting replication processes in cancer cells.

Case Studies and Clinical Implications

Several case studies have explored the clinical implications of using this compound derivatives in treating resistant infections and cancers. For example:

  • Case Study on Tuberculosis : A patient with multi-drug resistant tuberculosis was treated with a regimen including an adamantane derivative. The treatment resulted in significant clinical improvement and a reduction in bacterial load as evidenced by follow-up cultures.
  • Cancer Treatment Case : A clinical trial involving patients with advanced breast cancer tested the efficacy of an adamantane-based compound alongside standard chemotherapy. Preliminary results indicated enhanced tumor response rates compared to chemotherapy alone.

Q & A

Q. What are the key physicochemical properties of 1,2-Adamantanediamine, and how do they influence experimental design?

The molecular formula C₁₀H₁₈N₂ (free base) and its dihydrochloride form (C₁₀H₂₀Cl₂N₂ , MW 166.26) define its stability and reactivity. The adamantane backbone confers rigidity, impacting solubility in polar solvents. For solubility optimization, use polar aprotic solvents (e.g., DMF) under inert conditions due to potential amine oxidation . Structural confirmation requires ¹H/¹³C NMR (e.g., δ ~1.5–2.5 ppm for adamantane protons) and HPLC-MS for purity assessment. Thermal stability tests (TGA/DSC) are recommended, as decomposition occurs above 200°C under oxidative conditions .

Q. What synthetic routes are available for this compound, and how can intermediates be characterized?

Common routes involve functionalization of adamantane derivatives. For example:

  • Bromination followed by amination : Bromoadamantane intermediates are reacted with ammonia under high pressure.
  • Reductive amination : Ketone precursors (e.g., 2-adamantanone) are converted to diamines via catalytic hydrogenation. Monitor reaction progress using FT-IR (N-H stretches at ~3300 cm⁻¹) and TLC (silica gel, chloroform/methanol eluent). Purify via recrystallization (ethanol/water) or column chromatography .

Q. How should this compound be stored to ensure long-term stability?

Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen). Avoid moisture and incompatible materials (strong oxidizers, acids) to prevent decomposition into carbon/nitrogen oxides . Conduct stability studies under ICH guidelines (25°C/60% RH) to establish shelf life .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in supramolecular assemblies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and hydrogen-bonding interactions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Pair with Molecular Dynamics (MD) simulations to study self-assembly kinetics in aqueous systems . Validate predictions via X-ray crystallography or SAXS .

Q. What strategies resolve contradictions in catalytic activity data for this compound-derived metal complexes?

Contradictions often arise from ligand coordination modes or solvent effects. Use:

  • XPS to confirm metal oxidation states.
  • EPR for paramagnetic species identification.
  • Kinetic isotope effects to probe rate-determining steps. Systematically vary solvents (polarity, donor number) and counterions to isolate contributing factors .

Q. How can researchers ensure reproducibility in bioactivity studies of this compound derivatives?

Adopt OECD test guidelines for in vitro assays (e.g., cytotoxicity via MTT assay). Control variables:

  • Cell passage number (≤20 for consistency).
  • Compound solubility (use DMSO stocks ≤0.1% v/v).
  • Batch-to-batch variation (characterize derivatives via HPLC-ELSD ). Report data with error bars (±SD) and statistical significance (p<0.05, t-test) .

Q. What methodologies assess the environmental impact of this compound during disposal?

Despite limited ecotoxicity data ( ), employ:

  • QSAR models to predict biodegradation (e.g., EPI Suite).
  • Microtox® assays for acute aquatic toxicity (EC₅₀ for Vibrio fischeri).
  • Column leaching tests to evaluate soil adsorption. Follow REACH protocols for risk assessment and disposal compliance .

Methodological Best Practices

  • Contradiction Analysis : Use Cochrane systematic review principles (e.g., PRISMA flowcharts) to synthesize conflicting data, assess bias, and apply meta-analysis .
  • Safety Protocols : Wear nitrile gloves , PPE suits , and FFP3 respirators during synthesis. For spills, neutralize with 5% acetic acid and collect waste in EPA-compliant containers .
  • Data Reporting : Include raw data tables (e.g., NMR shifts, kinetic constants) in supplementary materials, formatted per ACS Style Guide .

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